N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide
CAS No.: 1299607-56-9
Cat. No.: VC2993157
Molecular Formula: C10H11ClFIN2O
Molecular Weight: 356.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1299607-56-9 |
|---|---|
| Molecular Formula | C10H11ClFIN2O |
| Molecular Weight | 356.56 g/mol |
| IUPAC Name | N-(4-chloro-5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide |
| Standard InChI | InChI=1S/C10H11ClFIN2O/c1-10(2,3)9(16)15-8-7(13)6(11)5(12)4-14-8/h4H,1-3H3,(H,14,15,16) |
| Standard InChI Key | SSCZMXOFVDBYHP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC1=NC=C(C(=C1I)Cl)F |
| Canonical SMILES | CC(C)(C)C(=O)NC1=NC=C(C(=C1I)Cl)F |
Introduction
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide is a complex organic compound featuring a pyridine ring substituted with chlorine, fluorine, and iodine atoms. It is characterized by the presence of a pivalamide group, which enhances its stability and reactivity in various chemical environments. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in organic synthesis.
Synthesis and Preparation
The synthesis of N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide typically involves several key steps, which can be optimized for industrial production to ensure high yield and purity. These steps often involve controlled temperature conditions and efficient catalysts.
Biological Activities and Applications
Research into compounds like N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide indicates potential biological activities, particularly in medicinal chemistry. The presence of halogen atoms (chlorine, fluorine, and iodine) may enhance binding affinities to specific enzymes or receptors, making it a candidate for further investigation as a pharmaceutical agent.
Comparison with Similar Compounds
| Compound Name | IUPAC Name | Unique Features |
|---|---|---|
| N-(6-Chloro-3-iodopyridin-2-yl)pivalamide | N-(6-Chloro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | Different positioning of halogens affects reactivity |
| N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide | N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)-2,2-dimethylpropanamide | Contains fluorine instead of iodine |
| N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)pivalamide | N-(2-Chloro-4-cyano-6-iodopyridin-3-yl)-2,2-dimethylpropanamide | Incorporates a cyano group |
Hazard Information
N-(4-Chloro-5-fluoro-3-iodopyridin-2-yl)pivalamide is classified as an irritant, requiring appropriate handling and safety precautions during use .
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